molecular formula C9H9F3N2O B12231288 4,4,4-trifluoro-N-(pyridin-4-yl)butanamide

4,4,4-trifluoro-N-(pyridin-4-yl)butanamide

Cat. No.: B12231288
M. Wt: 218.18 g/mol
InChI Key: ZZBBPZYXFQOENP-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-(pyridin-4-yl)butanamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, materials science, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-(pyridin-4-yl)butanamide typically involves the reaction of 4-pyridinecarboxylic acid with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems also reduces the risk of contamination and enhances the reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-(pyridin-4-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedionate
  • 4-(pyridin-4-yl)phenol
  • 4-aminopyridine

Uniqueness

Compared to similar compounds, 4,4,4-trifluoro-N-(pyridin-4-yl)butanamide offers unique advantages due to its specific structural features. The presence of both the trifluoromethyl group and the pyridine ring enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

4,4,4-trifluoro-N-pyridin-4-ylbutanamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)4-1-8(15)14-7-2-5-13-6-3-7/h2-3,5-6H,1,4H2,(H,13,14,15)

InChI Key

ZZBBPZYXFQOENP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)CCC(F)(F)F

Origin of Product

United States

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